molecular formula C23H21F2NO4 B11434317 4-(2,4-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(2,4-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11434317
M. Wt: 413.4 g/mol
InChI Key: TWJJRTIQLIZXQG-UHFFFAOYSA-N
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Description

4-(2,4-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both difluorophenyl and dimethoxyphenyl groups attached to a tetrahydroquinoline core.

Preparation Methods

The synthesis of 4-(2,4-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multiple steps, including the formation of the tetrahydroquinoline core and the subsequent attachment of the difluorophenyl and dimethoxyphenyl groups. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different substituents.

    Substitution: The difluorophenyl and dimethoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 4-(2,4-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

When compared to other similar compounds, 4-(2,4-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione stands out due to its unique combination of difluorophenyl and dimethoxyphenyl groups. Similar compounds may include other tetrahydroquinoline derivatives with different substituents, such as:

  • 4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 4-(2,4-difluorophenyl)-7-(3,4-dimethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione These compounds share a similar core structure but differ in the nature and position of the substituents, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C23H21F2NO4

Molecular Weight

413.4 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione

InChI

InChI=1S/C23H21F2NO4/c1-29-20-6-3-12(9-21(20)30-2)13-7-18-23(19(27)8-13)16(11-22(28)26-18)15-5-4-14(24)10-17(15)25/h3-6,9-10,13,16H,7-8,11H2,1-2H3,(H,26,28)

InChI Key

TWJJRTIQLIZXQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C=C(C=C4)F)F)C(=O)C2)OC

Origin of Product

United States

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